molecular formula C28H27Cl3N9Na3O13S4 B12768221 Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate CAS No. 94021-10-0

Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

Cat. No.: B12768221
CAS No.: 94021-10-0
M. Wt: 1001.2 g/mol
InChI Key: OLBBDIXXVROMAA-UHFFFAOYSA-K
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Description

Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex organic compound with a wide range of applications in various fields This compound is known for its unique chemical structure, which includes multiple functional groups such as sulphonate, chloroethyl, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the triazine ring, followed by the introduction of the chloroethyl and sulphonate groups. The final steps involve the formation of the azo linkage and the pyrazole ring. Each step requires careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. Key considerations in industrial production include the management of hazardous reagents, waste disposal, and adherence to safety regulations.

Chemical Reactions Analysis

Types of Reactions

Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The sulphonate groups can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The azo group can be reduced to form amines.

    Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like water, ethanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulphonate groups can lead to the formation of sulfoxides, while reduction of the azo group can yield amines.

Scientific Research Applications

Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, while the azo group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium 1-(5-((4-(bis(2-((2-chloroethyl)sulphonyl)ethyl)amino)-6-chloro-1,3,5-triazin-2-yl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to participate in diverse chemical reactions and its potential use in various fields make it a compound of significant interest.

Properties

CAS No.

94021-10-0

Molecular Formula

C28H27Cl3N9Na3O13S4

Molecular Weight

1001.2 g/mol

IUPAC Name

trisodium;1-[5-[[4-[bis[2-(2-chloroethylsulfonyl)ethyl]amino]-6-chloro-1,3,5-triazin-2-yl]amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C28H30Cl3N9O13S4.3Na/c1-16-19(40-24(41)22(23(38-40)25(42)43)37-36-18-4-2-3-5-20(18)56(48,49)50)14-17(15-21(16)57(51,52)53)32-27-33-26(31)34-28(35-27)39(8-12-54(44,45)10-6-29)9-13-55(46,47)11-7-30;;;/h2-5,14-15,22H,6-13H2,1H3,(H,42,43)(H,48,49,50)(H,51,52,53)(H,32,33,34,35);;;/q;3*+1/p-3

InChI Key

OLBBDIXXVROMAA-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)[O-])NC2=NC(=NC(=N2)Cl)N(CCS(=O)(=O)CCCl)CCS(=O)(=O)CCCl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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